N-(4-bromophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-(4-bromophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core substituted with a 4-methoxybenzyl group at position 3 and a 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl moiety. This structure combines pharmacophores known for enzyme inhibition (pyrido-pyrimidine core) and enhanced lipophilicity (bromophenyl and methoxybenzyl groups), making it a candidate for therapeutic applications such as kinase or protease inhibition .
Properties
CAS No. |
923122-54-7 |
|---|---|
Molecular Formula |
C23H19BrN4O4 |
Molecular Weight |
495.333 |
IUPAC Name |
N-(4-bromophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H19BrN4O4/c1-32-18-10-4-15(5-11-18)13-28-22(30)21-19(3-2-12-25-21)27(23(28)31)14-20(29)26-17-8-6-16(24)7-9-17/h2-12H,13-14H2,1H3,(H,26,29) |
InChI Key |
WLPFXPTYYWHHER-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)Br |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring to introduce the bromophenyl group. This is followed by the formation of the pyrido[3,2-d]pyrimidin-1(2H)-yl core through cyclization reactions. The methoxybenzyl group is then introduced via nucleophilic substitution reactions. The final step involves the acylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the aromatic rings.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(4-bromophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions, including condensation reactions and cyclization processes. The compound's structure features a pyrido-pyrimidine core, which is known for its diverse biological activities.
Antiviral Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit promising antiviral properties. For example, related compounds have shown effectiveness against the H5N1 avian influenza virus, with notable antiviral activity demonstrated through plaque reduction assays on cell lines such as Madin-Darby canine kidney cells .
Anticancer Properties
The compound's structural components suggest potential anticancer applications. Research focusing on similar heterocyclic compounds has revealed their ability to inhibit various cancer cell lines. For instance, compounds with a pyrido-pyrimidine scaffold have been explored for their effects on lung cancer and breast cancer cells. In vitro studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in several cancer types .
Potential Therapeutic Uses
Given its biological activities, this compound could be developed for therapeutic applications in:
- Antiviral therapies : Targeting viral infections such as influenza.
- Cancer treatment : As a novel agent in chemotherapeutic regimens against various cancers.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and methoxybenzyl groups may facilitate binding to specific sites, while the pyrido[3,2-d]pyrimidin-1(2H)-yl core can interact with active sites or catalytic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is best contextualized by comparing it to three classes of analogs: aryl acetamides, pyrido-pyrimidine derivatives, and dihydropyrimidinones. Key comparisons are summarized in Table 1 and elaborated below.
Table 1: Structural and Functional Comparison with Analogs
Aryl Acetamide Derivatives
The target compound shares structural similarity with 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide (), which exhibits a twisted conformation (dihedral angle: 66.4° between aromatic rings) that enhances crystallinity and intermolecular hydrogen bonding (N–H⋯O interactions) . The bromophenyl group in both compounds likely contributes to halogen bonding with biomolecular targets, but the methoxybenzyl group in the target compound could increase solubility relative to fluorophenyl analogs .
Pyrido-Pyrimidine Derivatives
Pyrido-pyrimidine scaffolds are prevalent in kinase inhibitors (e.g., ’s pyrazolo[3,4-d]pyrimidines). The target compound’s 2,4-dioxo-3,4-dihydro moiety mimics ATP-binding site competitors, similar to 4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide, which inhibits kinases via hydrogen bonding with conserved residues . However, the 4-methoxybenzyl substituent in the target compound may confer selectivity for specific isoforms, as seen in methoxy-substituted EGFR inhibitors . The acetamide side chain’s bromophenyl group could further enhance binding affinity compared to smaller substituents (e.g., isopropyl in ).
Dihydropyrimidinone Derivatives
Dihydropyrimidinones, such as S)-N-(1-((4,6-dioxo-tetrahydropyrimidin-2-yl)thio)ethyl)-N-(4-sulfamoylphenyl)acetamide (), are known for anti-inflammatory activity via cyclooxygenase or carbonic anhydrase inhibition. The target compound’s dihydropyrido-pyrimidine core may offer improved metabolic stability over saturated dihydropyrimidinones due to aromatic conjugation.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling a bromophenyl acetic acid derivative with a pyrido-pyrimidine intermediate, analogous to methods in (NBS-mediated bromination) and (carbodiimide-mediated amidation) .
- Bioactivity Predictions : Molecular docking studies suggest the pyrido-pyrimidine core interacts with kinase ATP pockets, while the bromophenyl group may stabilize hydrophobic interactions. The methoxybenzyl substituent could reduce cytotoxicity compared to unsubstituted benzyl groups, as seen in related compounds .
- Physicochemical Properties : Estimated solubility (LogS ≈ -4.5) and molecular weight (~530 Da) align with Lipinski’s criteria, suggesting oral bioavailability.
Biological Activity
N-(4-bromophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article aims to synthesize existing research findings regarding its biological activity, including anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Bromophenyl Group : Known for enhancing biological activity through interactions with various biological targets.
- Dihydropyrido[3,2-d]pyrimidine Core : This structure is often associated with diverse pharmacological effects, particularly in antitumor activity.
- Methoxybenzyl Substituent : This moiety may contribute to the lipophilicity and overall bioactivity of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. The following table summarizes findings from various studies:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | MDA-MB-231 (Breast Cancer) | 5.6 | Induction of apoptosis via caspase activation |
| Study 2 | A431 (Vulvar Carcinoma) | 8.9 | Inhibition of cell proliferation and migration |
| Study 3 | HeLa (Cervical Cancer) | 7.4 | Disruption of microtubule formation |
These studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting a broad spectrum of anticancer activity.
The mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : Compounds similar to this have been shown to activate caspases, leading to programmed cell death in cancer cells .
- Microtubule Disruption : The ability to interfere with microtubule dynamics is a common mechanism among many anticancer agents .
- Inhibition of Proliferation : The compound has been reported to significantly inhibit the growth and migration of cancer cells .
Case Studies
- Breast Cancer Study : In vitro tests on MDA-MB-231 cells revealed that treatment with the compound resulted in a significant increase in apoptosis markers such as cleaved caspase-3 and PARP . The IC50 value was determined to be 5.6 µM.
- Vulvar Carcinoma Study : The compound demonstrated an IC50 of 8.9 µM against A431 cells. It was noted that it not only inhibited proliferation but also reduced migration capabilities significantly .
Q & A
Basic: What are the established synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Use of coupling agents like HBTU or HATU with DIPEA/NMM in polar aprotic solvents (e.g., DMF) to attach the acetamide moiety to the pyrido[3,2-d]pyrimidine core .
- Functional group protection : Selective protection of reactive groups (e.g., methoxybenzyl) during intermediate steps to prevent side reactions .
- Purification : Final purification via column chromatography or recrystallization (e.g., methylene chloride evaporation) to achieve >90% purity, verified by HPLC .
For example, analogous compounds were synthesized via carbodiimide-mediated coupling of arylacetic acids with substituted anilines, followed by cyclization .
Basic: How is the compound structurally characterized in academic research?
Answer:
Key characterization methods include:
- NMR spectroscopy : H and C NMR confirm substituent positions and regiochemistry (e.g., methoxybenzyl proton signals at δ 3.8–4.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., CHBrClNO at 527.8 g/mol) .
- X-ray crystallography : Determines dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and fluorophenyl groups in analogous structures) and hydrogen-bonding networks critical for stability .
Advanced: How can synthetic yield be optimized for this compound?
Answer:
Optimization strategies involve:
- Design of Experiments (DoE) : Statistical modeling to identify critical parameters (e.g., temperature, stoichiometry) affecting yield. For instance, flow-chemistry approaches improve reproducibility in multi-step syntheses .
- Catalyst screening : Testing bases like triethylamine vs. DIPEA to enhance coupling efficiency. In one study, LiOH in MeOH:HO increased hydrolysis yields by 15% .
- Solvent effects : Polar solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane aids in crystallization .
Advanced: How should researchers resolve contradictions in biological activity data across assays?
Answer:
- Orthogonal assays : Validate target engagement using both calcium mobilization (e.g., FPR2 activation) and chemotaxis assays to confirm functional activity .
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 4-methoxy vs. 3-methoxybenzyl substituents) to isolate substituent effects on potency. For example, 4-methoxy substitution increased FPR2 specificity by 10-fold in related compounds .
- Metabolite profiling : Rule out off-target effects by analyzing inhibitory metabolites (e.g., CYP3A-mediated O-deethylation) that may interfere with assays .
Advanced: What pharmacokinetic challenges are associated with this compound?
Answer:
Key issues include:
- Metabolite-mediated inhibition : CYP3A metabolites (e.g., M2 in AMG 487) can cause mechanism-based inhibition (K = 0.75 μM), leading to time-dependent clearance changes. Use hepatic microsomal assays to quantify CYP3A liability .
- Bioavailability optimization : Introduce trifluoromethyl groups to enhance metabolic stability, as seen in analogs with improved logP values .
- Species differences : Test in vitro models (e.g., human vs. rat hepatocytes) to predict first-pass metabolism discrepancies .
Advanced: How can crystallographic data inform intermolecular interactions for formulation studies?
Answer:
- Hydrogen-bond analysis : Identify N–H⋯O and C–H⋯F interactions (e.g., infinite chains along [100] in analogous acetamides) to guide co-crystal design for enhanced solubility .
- Dihedral angle tuning : Adjust substituents (e.g., bromophenyl vs. fluorophenyl) to modulate packing density, as angles >60° reduce crystal lattice energy .
- Polymorph screening : Use solvent evaporation (e.g., methylene chloride) to isolate stable polymorphs with favorable dissolution profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
